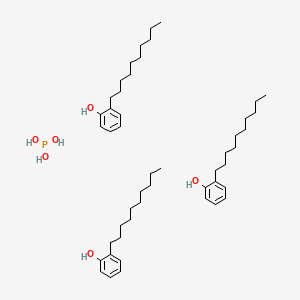![molecular formula C28H28P+ B14465831 Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium CAS No. 66275-31-8](/img/structure/B14465831.png)
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium is an organophosphorus compound characterized by the presence of a phosphonium cation. This compound is notable for its unique structure, which includes a triphenylphosphonium group attached to a 2,3,6-trimethylphenylmethyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 2,3,6-trimethylbenzyl bromide under inert conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium has several applications in scientific research:
作用機序
The mechanism of action of triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in various organic reactions. In biological systems, its lipophilic nature allows it to cross cell membranes and deliver molecules to specific targets .
類似化合物との比較
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Phenyltriphenylphosphonium bromide
Uniqueness
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium is unique due to the presence of the 2,3,6-trimethylphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to other similar compounds .
特性
CAS番号 |
66275-31-8 |
|---|---|
分子式 |
C28H28P+ |
分子量 |
395.5 g/mol |
IUPAC名 |
triphenyl-[(2,3,6-trimethylphenyl)methyl]phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-19-20-23(2)28(24(22)3)21-29(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-20H,21H2,1-3H3/q+1 |
InChIキー |
QEWPYLZNVHCXJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



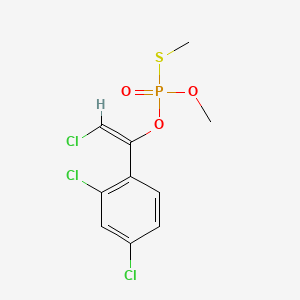
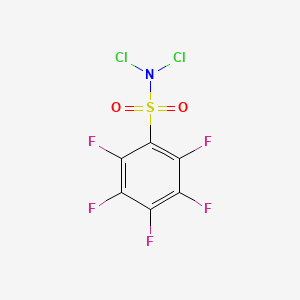

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
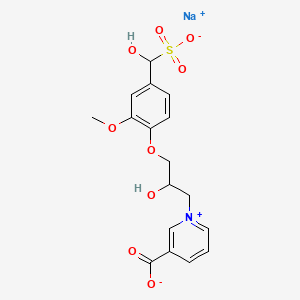

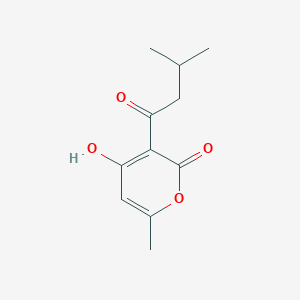
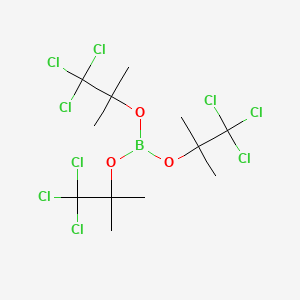
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
